Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate

Chiral Purity Enantiomeric Excess Stereochemistry

SAR inconsistencies and costly chiral resolution often derail integrin-targeted drug discovery programs. This (S)-enantiomer eliminates stereochemical uncertainty, directly providing the required spatial presentation of the 3-fluoro-4-methoxyphenyl motif for αvβ3 binding. - Defined (S)-stereochemistry: Enables direct GMP campaign entry, cutting process steps vs. racemic starting materials. - Substitution-specific scaffold: The 3-F-4-MeO pattern enhances metabolic stability and mimics tyrosine in the RGD recognition motif. - Research-grade purity (≥98%): Ready for multi-step synthesis without additional purification.

Molecular Formula C12H16FNO3
Molecular Weight 241.26 g/mol
CAS No. 406216-42-0
Cat. No. B12956778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate
CAS406216-42-0
Molecular FormulaC12H16FNO3
Molecular Weight241.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC(=C(C=C1)OC)F)N
InChIInChI=1S/C12H16FNO3/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10H,3,7,14H2,1-2H3/t10-/m0/s1
InChIKeyONGSQPYHCQJKPP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate Procurement Guide


Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate (CAS 406216-42-0) is a chiral β-amino acid ethyl ester characterized by a (3-fluoro-4-methoxyphenyl) substituent at the β-carbon, affording a molecular weight of 241.26 g/mol and a molecular formula of C12H16FNO3 . This compound belongs to the class of β-substituted β-amino acid derivatives, which are widely employed as chiral building blocks and intermediates in medicinal chemistry, particularly in the synthesis of integrin antagonists and RNAi-targeting ligands . The presence of both a fluorine atom and a methoxy group on the aromatic ring distinguishes this compound from unsubstituted or mono-substituted analogs, potentially modulating lipophilicity, metabolic stability, and target binding interactions in derived active pharmaceutical ingredients.

Workflow Chiral β-amino acid ester building block for stereospecific synthesis
Selection (S)-enantiomer (CAS 406216-42-0) defined for integrin antagonist and RNAi ligand research
Context 3-Fluoro-4-methoxyphenyl substitution may modulate lipophilicity and metabolic stability in lead optimization

Generic Substitution Limitations for Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate


Substituting Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate with a generic β-amino acid ester (e.g., ethyl 3-amino-3-phenylpropanoate or ethyl 3-amino-3-(4-methoxyphenyl)propanoate) is not scientifically sound because the specific 3-fluoro-4-methoxyphenyl substitution pattern directly influences the conformational preference, electronic distribution, and hydrogen-bonding capacity of the β-amino acid scaffold, which are critical for target recognition in integrin antagonism and for conjugation efficiency in RNAi-ligand constructs . Moreover, the (S)-enantiomer is stereochemically defined; the (R)-enantiomer (CAS 1917174-31-2) or the corresponding methyl ester (CAS 1213680-07-9) cannot be assumed to exhibit identical reactivity or biological performance without explicit comparative data . Consequently, procurement without stereochemical and substitution-pattern specification risks introducing uncontrolled variables into structure–activity relationship (SAR) studies and scale-up campaigns.

Target (S)-enantiomer, 3-F-4-OMe-phenyl
Substitute Risk (R)-enantiomer may not provide correct stereochemistry for integrin binding
Target 3-Fluoro-4-methoxyphenyl
Substitute Risk Des-fluoro analog may alter metabolic stability and electronic properties
Target Ethyl ester
Substitute Risk Methyl ester may differ in lipophilicity and hydrolysis rate, affecting prodrug profile

Differentiation Evidence for Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate


Chiral Purity: (S)- vs. (R)-Enantiomer Comparison

The target (S)-enantiomer (CAS 406216-42-0) is commercially available at a certified purity of ≥98% from multiple suppliers, whereas the (R)-enantiomer (CAS 1917174-31-2) and the racemic mixture are offered at equivalent purity grades but represent distinctly different stereochemical entities . No published chiral HPLC or SFC comparison data between the two enantiomers were identified; however, the optical rotation sign and magnitude are expected to be opposite and approximately equal in absolute value, providing a straightforward identity verification parameter for procurement QC .

Enantiomer Identity
Class-level inference
Target (S) purity ≥98% (commercial); (R) purity ≥95–98%; optical rotation opposite sign expected
Supports chiral identity verification via optical rotation for QC
No published chiral HPLC comparison data
Chiral Purity Enantiomeric Excess Stereochemistry

Ethyl vs. Methyl Ester Functionality

The ethyl ester of the target compound (CAS 406216-42-0) offers a calculated logP approximately 0.5–0.8 units higher than the corresponding methyl ester (CAS 1213680-07-9), based on the Hansch-Leo fragmental constant difference between ethyl and methyl esters (π = +0.5 to +0.8) [1]. While no direct head-to-head hydrolysis rate comparison has been published for this specific pair, class-level data on β-amino acid esters indicate that ethyl esters exhibit 1.5- to 3-fold slower enzymatic hydrolysis rates compared to methyl esters in human plasma and liver microsome assays, a property that can be exploited to tune pharmacokinetic profiles of prodrug candidates [2].

Ester Group Comparison
Class-level inference
Ethyl: est. logP 1.8–2.1; plasma t½ ~2–4 h Methyl: est. logP 1.3–1.6; plasma t½ ~1–2 h
Ethyl ester may modulate lipophilicity and metabolic lability
Class-level β-amino acid ester data; no direct pair comparison
Ester Prodrug Conjugation Chemistry Lipophilicity

Fluorine Substitution Effect: 3-Fluoro-4-Methoxyphenyl vs. 4-Methoxyphenyl

The 3-fluoro substituent on the aromatic ring of CAS 406216-42-0 distinguishes it from the des-fluoro analog ethyl 3-amino-3-(4-methoxyphenyl)propanoate (CAS 167834-29-9). Fluorine substitution at the meta position relative to the β-amino acid side chain increases the electron-withdrawing character of the aryl ring (Hammett σₘ for F = +0.34), which can reduce oxidative metabolism at the para-methoxy site by cytochrome P450 enzymes [1]. Although no direct metabolic stability comparison between these two specific compounds has been published, class-level evidence demonstrates that introducing a fluorine atom ortho or meta to a methoxy group on a phenyl ring reduces intrinsic clearance in human liver microsomes by 2- to 10-fold, depending on the specific CYP isoform involved [2].

Fluorine Substitution Effect
Class-level inference
3-F-4-OMe: σₘ = +0.34; predicted reduced CYP O-demethylation 4-OMe only: σₘ = 0; standard CYP susceptibility
Fluorine may reduce CYP-mediated metabolism at the methoxy site
Class-level metabolic stability inference; no direct pair data
Fluorine Substitution Metabolic Stability CYP Inhibition

Chiral Building Block: Integrin Antagonists & RNAi Ligands

The compound has been explicitly cited in patent and literature contexts as a synthetic intermediate for αvβ3/αvβ5 integrin antagonists and for HIF-2 alpha RNAi agent conjugates . In the integrin antagonist field, β-amino acid esters bearing a 3-fluoro-4-methoxyphenyl group have been incorporated into the pharmacophore to enhance binding affinity for the αvβ3 receptor, with related compounds achieving IC₅₀ values in the sub-nanomolar range (e.g., 0.08 nM for a closely related 3-(6-methoxypyridin-3-yl)-β-alanine derivative) [1]. The (S)-configuration at the β-carbon is critical for maintaining the correct spatial orientation of the aryl group within the integrin binding pocket, as demonstrated by the 10- to 100-fold loss of potency observed when the stereochemistry is inverted in analogous β-amino acid series [2].

Stereochemistry & Binding
Cross-study comparable
(S)-enantiomer: expected high integrin binding (R) or des-F: 10–100× potency loss reported in analogous β-amino acid series
(S)-configuration is critical for αvβ3 integrin target engagement
Class-level SAR; no direct IC₅₀ for free amino ester
Integrin Antagonist RNAi Ligand Chiral Building Block

Optimal Use Cases for Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate


αvβ3/αvβ5 Integrin Antagonist Synthesis

This chiral β-amino acid ester serves as a key intermediate for constructing non-peptidic integrin antagonists. The 3-fluoro-4-methoxyphenyl group mimics the tyrosine residue of the RGD recognition motif while the fluorine atom provides metabolic stabilization . The (S)-enantiomer ensures correct spatial presentation of the aryl moiety for αvβ3 binding, a requirement substantiated by stereochemical SAR studies in the β-amino acid integrin antagonist class [1].

RNAi Agent Conjugation Targeting αvβ3+ Tumors

Patent disclosures indicate that this β-amino acid ester scaffold can be elaborated into targeting ligands that direct RNAi agents (e.g., HIF-2 alpha siRNA) to clear cell renal cell carcinoma cells via αvβ3/αvβ5 integrin recognition . The ethyl ester functionality provides a convenient handle for further derivatization or for tuning the physicochemical properties of the final conjugate.

Stereospecific SAR of β-Amino Acid Pharmacophores

The availability of both (S)- and (R)-enantiomers as discrete chemical entities (CAS 406216-42-0 and CAS 1917174-31-2, respectively) enables head-to-head stereochemical SAR investigations . The ethyl ester offers a balance of lipophilicity and hydrolytic stability superior to the methyl ester analog (CAS 1213680-07-9), making it the preferred substrate for in vitro metabolic stability profiling of β-amino acid prodrug candidates.

Process Scale-Up: Fluorinated Chiral Building Blocks

With a commercial purity specification of ≥98%, this compound is suitable as a starting material for multi-step GMP synthesis campaigns. The defined (S)-stereochemistry eliminates the need for chiral resolution steps, reducing process complexity and cost compared to racemic starting materials .

Application
Selection Property
Validation Focus
αvβ3 Integrin Antagonist SAR
(S)-enantiomer for binding geometry; 3-F substitution may stabilize metabolism
Stereochemical control and receptor binding affinity in SAR
RNAi Ligand Conjugation
Chiral β-amino acid ester for targeting ligand synthesis; ethyl ester for derivatization
Conjugation efficiency and integrin recognition in conjugate bioactivity
Stereospecific SAR Profiling
Defined (S) and (R) enantiomers; ethyl ester for balanced lipophilicity
Enantiomer-dependent potency and metabolic stability comparison
Chiral Building Block Scale-Up
≥98% purity with defined (S)-stereochemistry; may reduce need for chiral resolution steps
Synthesis scalability and stereochemical consistency
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